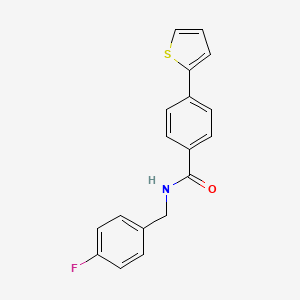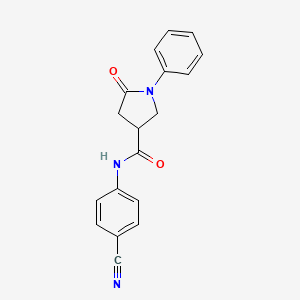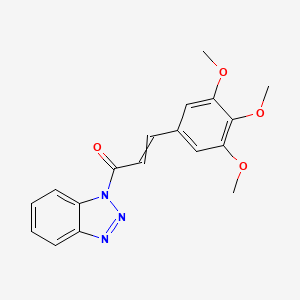
Thiazolidine, 3-phenyl-2-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-phenyl-2-(2-thienyl)-, is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine, 3-phenyl-2-(2-thienyl)-, typically involves the reaction of 2-thiophenecarboxaldehyde with an appropriate amine and a thiol. One common method is the condensation reaction between 2-thiophenecarboxaldehyde and 3-phenyl-2-aminothiol under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry principles to enhance yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to achieve efficient synthesis with minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Thiazolidine, 3-phenyl-2-(2-thienyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinones.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Thiazolidine, 3-phenyl-2-(2-thienyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of thiazolidine, 3-phenyl-2-(2-thienyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: Another five-membered heterocycle containing sulfur and nitrogen, known for its biological activities.
Thiazolidin-2,4-dione: A related compound with a similar ring structure, used in the treatment of diabetes.
Thiazolidinone: A derivative of thiazolidine with diverse pharmacological properties
Uniqueness
Thiazolidine, 3-phenyl-2-(2-thienyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and thienyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and drug design .
Propiedades
Fórmula molecular |
C13H13NS2 |
|---|---|
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
3-phenyl-2-thiophen-2-yl-1,3-thiazolidine |
InChI |
InChI=1S/C13H13NS2/c1-2-5-11(6-3-1)14-8-10-16-13(14)12-7-4-9-15-12/h1-7,9,13H,8,10H2 |
Clave InChI |
KOWJXPWQMLKOMV-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(N1C2=CC=CC=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B12454324.png)
![[4-(1-Hydroxyimino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12454330.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B12454337.png)


![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)
![5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B12454371.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B12454389.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)-N~2~-methylglycinamide](/img/structure/B12454408.png)
![5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12454416.png)
![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)
